(5-Tert-butylfuran-2-yl)methanamine
Description
(5-Tert-butylfuran-2-yl)methanamine is a furan-based amine derivative characterized by a tert-butyl substituent at the 5-position of the furan ring and a methanamine group at the 2-position. The tert-butyl group may influence solubility, metabolic stability, and target binding compared to other substituents, making it a critical structural feature for comparative analysis.
Properties
IUPAC Name |
(5-tert-butylfuran-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-9(2,3)8-5-4-7(6-10)11-8/h4-5H,6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQMYMVYJDUITE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(O1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Tert-butylfuran-2-yl)methanamine typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where furan is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The final step involves the introduction of the methanamine group. This can be achieved through reductive amination, where the furan derivative is reacted with formaldehyde and ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(5-Tert-butylfuran-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can modify the furan ring or the methanamine group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of furan carboxylic acids, while reduction can produce furan alcohols or amines.
Scientific Research Applications
(5-Tert-butylfuran-2-yl)methanamine has several applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: Researchers investigate its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of (5-Tert-butylfuran-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares (5-tert-butylfuran-2-yl)methanamine with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activity:
Notes:
- *Predicted values based on structural analogs.
- SIRT2 inhibition data from phenyl derivatives ; tert-butyl variant lacks direct assay data.
- clogP (lipophilicity) and clogS (aqueous solubility) estimated using ChemAxon software.
Substituent Effects on Bioactivity
- Tert-butyl vs. For example, phenyl derivatives with polar substituents (e.g., 4-carboxyl) showed optimal SIRT2 inhibition, suggesting that tert-butyl’s hydrophobicity might diminish target binding unless compensated by other functional groups .
- Linker Chemistry : Urea-linked derivatives (e.g., compound 20) outperformed thiourea, amide, or sulfonamide variants in SIRT2 inhibition, highlighting the importance of hydrogen-bonding capacity . The tert-butyl analog lacks a linker in its base structure, which may limit direct activity comparisons.
Solubility and Stability
- Methanamine Derivatives : Hydrochloride salts (e.g., 5-fluoro-3-methylbenzofuran-2-yl derivative) enhance aqueous solubility, a strategy applicable to the tert-butyl compound to mitigate its low predicted clogS .
- Thermodynamic Data : Methylamine solubility in polar solvents (e.g., N,N-dimethylformamide) is well-documented , but tert-butyl’s bulk may reduce compatibility with such solvents, necessitating formulation optimizations.
Biological Activity
(5-Tert-butylfuran-2-yl)methanamine is an organic compound with significant potential in medicinal chemistry and biological research due to its unique structural characteristics. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₉H₁₅NO and features a furan ring substituted with a tert-butyl group at the 5-position and a methanamine group at the 2-position. The bulky tert-butyl group influences its steric and electronic properties, making it distinct from other furan derivatives.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Furan Ring : Utilizing methods such as the Paal-Knorr synthesis.
- Introduction of the Tert-butyl Group : Achieved via Friedel-Crafts alkylation.
- Amination : Conducted through reductive amination with formaldehyde and ammonia or a primary amine.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its unique structure allows it to fit into specific binding sites, potentially modulating biological pathways .
Pharmacological Studies
Research has indicated that compounds similar to this compound exhibit various pharmacological activities:
- Anti-inflammatory Activity : Some studies suggest that furan derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.
- Antioxidant Properties : The compound may exhibit antioxidant effects, helping to neutralize free radicals in biological systems.
Data Table: Biological Activities of Related Compounds
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Anti-inflammatory | |
| (4-(tert-Butyl)furan-2-yl)(phenyl)methanol | Antioxidant | |
| (5-Methylfuran-2-yl)methanamine | Antimicrobial |
Case Studies
-
Study on Anti-inflammatory Effects :
A study demonstrated that derivatives of furan, including this compound, showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases. -
Antioxidant Activity Assessment :
Research evaluating the antioxidant capacity of furan derivatives found that this compound effectively scavenged free radicals, indicating its potential role in preventing oxidative stress-related diseases .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other furan derivatives:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| (5-Methylfuran-2-yl)methanamine | Methyl group instead of tert-butyl | Antimicrobial |
| (5-Phenylfuran-2-yl)methanamine | Phenyl group alters reactivity | Varies significantly |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
